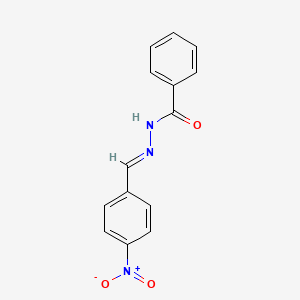
N'-(4-Nitrobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Nitrobenzylidene)benzohydrazide is an organic compound with the molecular formula C14H11N3O3 It belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-Nitrobenzylidene)benzohydrazide can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and benzhydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Nitrobenzaldehyde+Benzhydrazide→N’-(4-Nitrobenzylidene)benzohydrazide
The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazone bond. The product is then purified through recrystallization from ethanol to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for N’-(4-Nitrobenzylidene)benzohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Solvent-free or minimal-solvent conditions may be employed to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone nitrogen, forming corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Reduction: N’-(4-Aminobenzylidene)benzohydrazide.
Substitution: N-alkyl or N-acyl derivatives of the hydrazone.
Oxidation: Oxidized forms of the hydrazone, potentially forming N-oxides.
Scientific Research Applications
N’-(4-Nitrobenzylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)benzohydrazide is primarily based on its ability to form stable complexes with metal ions and interact with biological macromolecules. The hydrazone moiety can coordinate with metal ions, making it useful in catalysis and as a chelating agent. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Aminobenzylidene)benzohydrazide
- N’-(4-Methylbenzylidene)benzohydrazide
- N’-(4-Chlorobenzylidene)benzohydrazide
Uniqueness
N’-(4-Nitrobenzylidene)benzohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring electron-withdrawing groups, such as in the synthesis of more complex organic molecules and in materials science .
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(12-4-2-1-3-5-12)16-15-10-11-6-8-13(9-7-11)17(19)20/h1-10H,(H,16,18)/b15-10+ |
InChI Key |
MVQGNPRBTFWEMO-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















